molecular formula C52H65N2P B2936136 (R)-DTB-SpiroPAP-3-Me CAS No. 1298133-36-4

(R)-DTB-SpiroPAP-3-Me

Cat. No.: B2936136
CAS No.: 1298133-36-4
M. Wt: 749.08
InChI Key: XDNYVKUMWMLBJV-OIVUAWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-DTB-SpiroPAP-3-Me is a chiral compound with significant potential in various scientific fields. Its unique structure and properties make it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-DTB-SpiroPAP-3-Me typically involves a series of organic reactions, including nucleophilic substitution and cyclization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes can vary, but they generally involve the careful control of temperature, pressure, and pH to optimize the reaction.

Industrial Production Methods

Industrial production of ®-DTB-SpiroPAP-3-Me may involve large-scale chemical reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

®-DTB-SpiroPAP-3-Me undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

®-DTB-SpiroPAP-3-Me has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-DTB-SpiroPAP-3-Me involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating biochemical processes at the molecular level. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-DTB-SpiroPAP-3-Me include other chiral spiro compounds and derivatives with similar structural motifs.

Uniqueness

What sets ®-DTB-SpiroPAP-3-Me apart is its unique combination of chiral centers and functional groups, which confer specific reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in various scientific applications.

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H65N2P/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13/h14-21,26-32,54H,22-25,33H2,1-13H3/t52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNYVKUMWMLBJV-OIVUAWODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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